3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzene ring, along with an aminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the nitration of a suitable precursor to introduce the nitro group, followed by the introduction of the trifluoromethyl group through a suitable reagent. The chloro group can be introduced via chlorination reactions. The final step involves the formation of the benzamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield reagents, and catalysts to enhance the efficiency and yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- 3-chloro-N-(2-{[4-amino-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- 3-chloro-N-(2-{[4-nitro-2-(methyl)phenyl]amino}ethyl)benzamide
Uniqueness
3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13ClF3N3O3 |
---|---|
Molecular Weight |
387.74 g/mol |
IUPAC Name |
3-chloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-11-3-1-2-10(8-11)15(24)22-7-6-21-14-5-4-12(23(25)26)9-13(14)16(18,19)20/h1-5,8-9,21H,6-7H2,(H,22,24) |
InChI Key |
AQJZDMCJVUEXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.